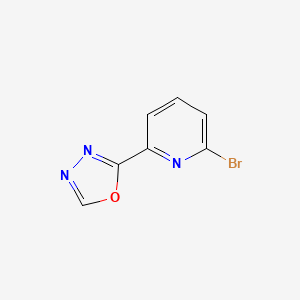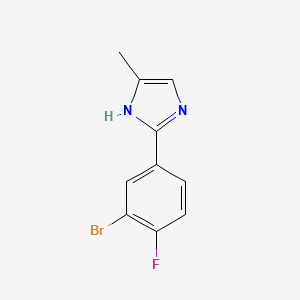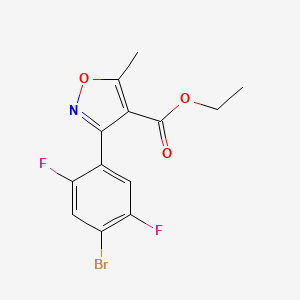
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an isoxazole ring. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl acetoacetate under basic conditions to form the corresponding isoxazole derivative. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring may also play a role in modulating its biological activity by interacting with various pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-2,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the isoxazole ring, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10BrF2NO3 |
|---|---|
Peso molecular |
346.12 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10BrF2NO3/c1-3-19-13(18)11-6(2)20-17-12(11)7-4-10(16)8(14)5-9(7)15/h4-5H,3H2,1-2H3 |
Clave InChI |
AATLHETUHGASIP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2F)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


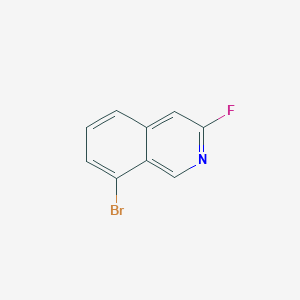

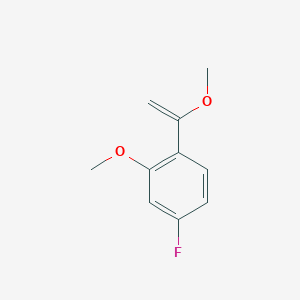
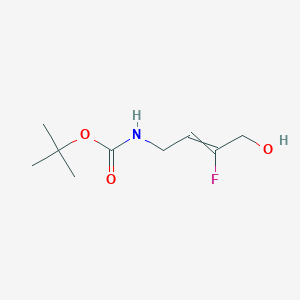
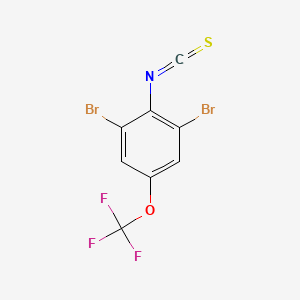

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)

methanone](/img/structure/B13679975.png)
![6-Iodobenzo[b]thiophen-2-amine](/img/structure/B13679976.png)
![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
